

TL-895: A Comparative Benchmarking Analysis Against Novel BTK Inhibitors

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For Immediate Release

This guide provides a comprehensive comparison of the potency of **TL-895**, a covalent Bruton's tyrosine kinase (BTK) inhibitor, against a panel of novel BTK inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **TL-895**'s performance characteristics.

Introduction

Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies and autoimmune diseases. The therapeutic landscape is rapidly evolving with the advent of next-generation BTK inhibitors, both covalent and non-covalent, designed to improve upon the efficacy and safety profiles of first-generation agents. **TL-895** is a potent and selective covalent inhibitor of BTK. This document benchmarks the potency of **TL-895** against other novel BTK inhibitors, providing supporting experimental data and detailed methodologies.

Data Presentation

The following tables summarize the biochemical potency (IC50) and cellular activity of **TL-895** in comparison to other covalent and non-covalent BTK inhibitors.

Table 1: Biochemical Potency (IC50) of BTK Inhibitors



Inhibitor	Туре	BTK IC50 (nM)
TL-895	Covalent	4.9[1]
Ibrutinib	Covalent	~0.5 - 1.5
Acalabrutinib	Covalent	~3.1 - 5.1
Zanubrutinib	Covalent	~0.5
Pirtobrutinib	Non-covalent	Low nanomolar
Nemtabrutinib	Non-covalent	Potent inhibitor of wild-type and C481S-mutated BTK
Fenebrutinib	Non-covalent	Potent, highly selective

Note: IC50 values are compiled from various sources and may not be directly comparable due to different experimental conditions. This table is for illustrative purposes.

Table 2: Kinase Selectivity Profile of TL-895

Kinase	Inhibition (nM)	
втк	4.9[1]	
BMX	1.6	
BLK	10-39	
ERBB4	10-39	
TEC	10-39	
TXK	10-39	
CSK	No inhibition	
EGFR	No inhibition	

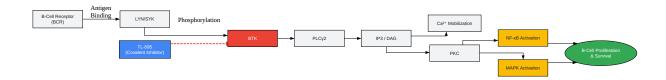
This data highlights the high selectivity of TL-895.[1]



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Signaling Pathway and Experimental Workflow

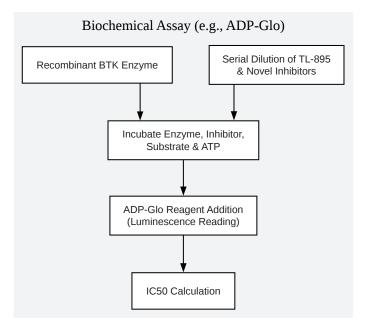
To provide a clear understanding of the underlying biology and experimental procedures, the following diagrams illustrate the BTK signaling pathway and a typical workflow for assessing BTK inhibitor potency.

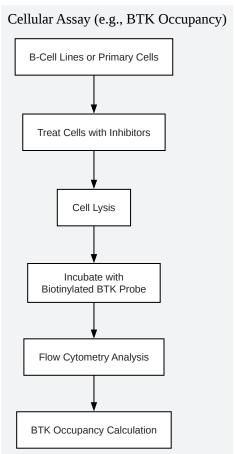


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Caption: Simplified BTK signaling pathway and the inhibitory action of **TL-895**.







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References



- 1. BTK inhibitor TL-895 inhibits cell activation and pro-inflammatory signaling in lymphoid and myeloid cells | BioWorld [bioworld.com]
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